

# Environmental fate and impact of N-methylaniline

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## Compound of Interest

Compound Name: *N-methylaniline*

Cat. No.: B092194

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An In-depth Technical Guide to the Environmental Fate and Impact of **N-methylaniline**

## Introduction

**N-methylaniline** (NMA), an organic compound with the formula  $C_6H_5NH(CH_3)$ , is an aniline derivative that serves as a crucial intermediate and solvent in various industrial applications.[1] It is utilized in the manufacturing of dyes, agrochemicals, and other organic products.[1][2] Furthermore, NMA is a principal component in some non-traditional antiknock agents used to increase the octane number of gasoline.[1] The substance exists as a colorless to yellow or light brown viscous liquid that darkens upon exposure to air.[1][3]

Despite its industrial importance, **N-methylaniline** poses significant environmental and health risks. It is classified as toxic, with exposure potentially causing damage to the central nervous system, liver, and kidneys.[1][4][5] Recent evaluations under the European Union's REACH regulation have confirmed substantial concerns regarding its carcinogenicity and mutagenicity.[1] Given its toxicity and potential for environmental release, a thorough understanding of its environmental fate, ecotoxicological impact, and the analytical methods for its detection is essential for researchers, environmental scientists, and professionals in regulated industries. This guide provides a comprehensive technical overview of these aspects.

## Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its distribution in air, water, and soil, as well as its

potential for bioaccumulation. A summary of key properties for **N-methylaniline** is presented below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	107.16 g/mol	<a href="#">[6]</a>
Appearance	Colorless to yellow/light brown oily liquid	<a href="#">[2]</a> <a href="#">[3]</a>
Odor	Weak, ammonia-like	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	194 to 196 °C	<a href="#">[1]</a>
Melting/Freezing Point	-57 °C	<a href="#">[1]</a>
Specific Gravity	0.989 at 20°C (water=1)	<a href="#">[7]</a>
Vapor Pressure	0.3 mmHg at 20 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Water Solubility	Predicted: 13.4 g/L; Described as practically insoluble	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
logP (Octanol-Water Partition Coeff.)	1.82	<a href="#">[8]</a>
pKa (Strongest Basic)	4.68 (Predicted)	<a href="#">[4]</a>
Flash Point	79.4 °C	<a href="#">[2]</a> <a href="#">[3]</a>

## Environmental Fate

The fate of **N-methylaniline** in the environment encompasses its degradation through biotic and abiotic processes, its potential to accumulate in organisms, and its mobility across different environmental compartments.

### Abiotic Degradation

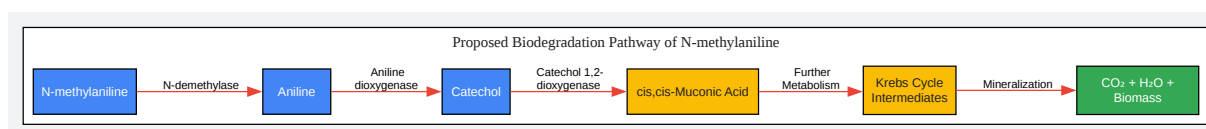
**N-methylaniline** is stable under normal transport and ambient conditions.[\[7\]](#) However, it is sensitive to direct sunlight, air contact, and moisture, which can promote degradation.[\[6\]](#)

Thermal decomposition, particularly in the event of a fire, can lead to the release of hazardous gases, including carbon oxides (CO, CO<sub>2</sub>) and nitrogen oxides (NO<sub>x</sub>).<sup>[8]</sup> While specific studies on its photolysis or hydrolysis rates are not detailed in the available literature, its sensitivity to light suggests that photodegradation could be a relevant environmental process.

## Biodegradation

Biodegradation is considered a significant mechanism for the removal of **N-methylaniline** from the environment.<sup>[9]</sup> One study indicates it is inherently biodegradable, showing 92% degradation in 28 days under aerobic conditions. However, the efficiency of this process can vary significantly depending on the microbial communities present. For instance, one study found that while planktonic bacterial cells did not degrade **N-methylaniline** over a 10-day period, bacterial communities within biofilms achieved over 80% biodegradation within 7 days.<sup>[10]</sup> This suggests that the complex, structured environment of a biofilm provides a more favorable setting for the complete metabolic breakdown of the compound. Conversely, some bacterial strains, such as *Delftia* sp. AN3, are unable to utilize **N-methylaniline** as a sole source of carbon and nitrogen.<sup>[11]</sup>

The primary biodegradation pathway for **N-methylaniline** is believed to commence with an N-demethylation step, yielding formaldehyde and the parent compound, aniline.<sup>[12]</sup> Aniline is then further degraded, typically via oxidative deamination by aniline dioxygenase to form catechol.<sup>[9]</sup> The catechol intermediate subsequently undergoes ring cleavage and is metabolized through the Krebs cycle, ultimately leading to mineralization into carbon dioxide, water, and microbial biomass.<sup>[9][13]</sup>



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**Caption:** Proposed aerobic biodegradation pathway for **N-methylaniline**.

## Bioaccumulation and Mobility

The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (logP or logPow) and bioconcentration factor (BCF). **N-methylaniline** has a logPow of 1.82 and a BCF of 2.6 in Cyprinodontidae.[8] These low values suggest that **N-methylaniline** has a low potential for bioaccumulation in aquatic organisms.

The mobility of **N-methylaniline** in the environment is less certain due to conflicting data on its water solubility. While some sources describe it as practically insoluble, predictive models estimate its solubility at 13.4 g/L, which would make it moderately soluble.[2][3][4] If it is mobile, it may spread in water systems and potentially contaminate groundwater.[8][14]

## Ecotoxicological Impact

**N-methylaniline** is classified as very toxic to aquatic life, with long-lasting effects.[6][15] This is supported by acute toxicity data for various aquatic organisms. The compound can cause significant harm to aquatic ecosystems even at low concentrations.

Organism	Endpoint	Value	Exposure Time	Source
Fathead minnow (Pimephales promelas)	LC <sub>50</sub>	100 mg/L	96 hours	[8]
Water Flea (Daphnia)	LC <sub>50</sub>	0.174 mg/L	48 hours	[8]
Activated Sludge Bacteria	EC <sub>50</sub>	1.5 mg/L	30 minutes	

## Analytical Methodologies and Experimental Protocols

Accurate quantification of **N-methylaniline** in environmental matrices is crucial for monitoring and risk assessment. Several analytical techniques are employed, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most common.[16][17]

### Protocol: Quantification in Water Samples via GC-NPD

This protocol is based on methodologies developed for the analysis of anilines in wastewater and is suitable for detecting **N-methylaniline** at low parts-per-billion (ppb) levels.[\[17\]](#)

### 1. Sample Preparation and Extraction:

- Collect a 1-liter water sample in a glass container.
- Adjust the sample pH to  $\geq 11$  using a suitable base (e.g., NaOH).
- Transfer the sample to a 2-liter separatory funnel.
- Perform a liquid-liquid extraction by adding 60 mL of methylene chloride and shaking vigorously for 2 minutes. Allow the layers to separate.
- Drain the methylene chloride (bottom layer) into a collection flask.
- Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.

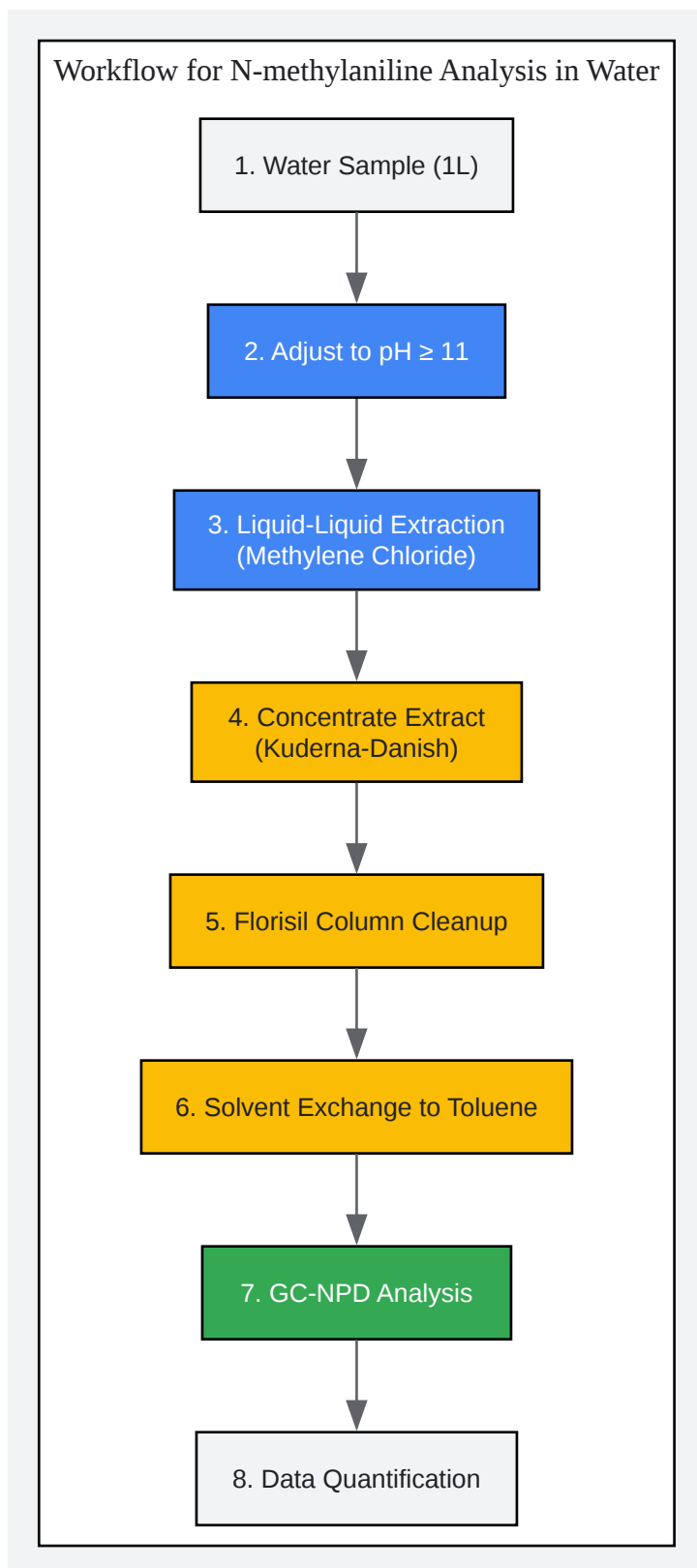
### 2. Extract Concentration and Cleanup:

- Concentrate the combined extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus.
- Prepare a cleanup column by packing a chromatography column with Florisil deactivated with isopropanol.[\[17\]](#)
- Pass the concentrated extract through the Florisil column to remove interferences.
- Elute the **N-methylaniline** from the column with an appropriate solvent mixture.
- Concentrate the cleaned extract and perform a solvent exchange into toluene for GC analysis.[\[17\]](#)

### 3. Instrumental Analysis:

- Instrument: Gas chromatograph equipped with a thermionic nitrogen-phosphorus selective detector (GC-NPD).

- Column: SE-54 fused silica capillary column (or equivalent).[17]
- Injection: Inject 1-2  $\mu\text{L}$  of the final toluene concentrate into the GC.
- Conditions: Use a temperature program appropriate for separating **N-methylaniline** from other potential contaminants (e.g., initial temp 60°C, ramp to 300°C).[18]
- Quantification: Quantify the **N-methylaniline** concentration by comparing its peak area to a calibration curve prepared from certified standards.



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**Caption:** Experimental workflow for the analysis of **N-methylaniline** in water.

## Protocol: Sample Preparation from Solid Matrices (e.g., Textiles, Soil)

This method uses ultrasonic extraction, which is effective for extracting analytes from solid samples.<sup>[18]</sup>

### 1. Sample Preparation and Extraction:

- Weigh approximately 1.0 g of the homogenized solid sample into a conical flask.
- Add a suitable volume of methanol to cover the sample.
- Place the flask in an ultrasonic generator and extract for 30 minutes.
- Filter the extract into a volumetric flask.
- Return the solid residue to the conical flask, add more methanol, and perform a second ultrasonic extraction for 10 minutes.
- Combine the filtrates.

### 2. Concentration and Final Preparation:

- Concentrate the combined methanol extract to near dryness using a rotary evaporator.
- Re-dissolve the residue in a precise, small volume (e.g., 1.0 mL) of methanol or another suitable solvent for instrumental analysis (e.g., GC-MS).

## Conclusion

**N-methylaniline** is an industrially significant chemical with a notable toxicological profile that warrants careful environmental management. Its primary environmental removal mechanism is biodegradation, which appears to be more effective in complex microbial consortia like biofilms.<sup>[10]</sup> The compound has a low potential for bioaccumulation, but its mobility in soil and water remains an area of uncertainty due to conflicting solubility data.<sup>[8][14]</sup> Given its high toxicity to aquatic organisms, any release into the environment is a cause for concern.<sup>[6][15]</sup> The availability of robust analytical methods, such as GC-NPD and GC-MS, allows for effective monitoring to ensure environmental protection and regulatory compliance.<sup>[17][18]</sup>



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